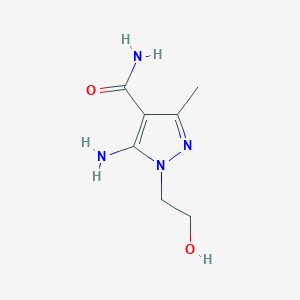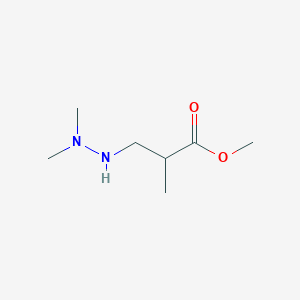
Cyclohexane, 2-bromo-1,1-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,1-dimethoxycyclohexane is an organic compound with the molecular formula C8H15BrO2. It is a brominated derivative of cyclohexane, featuring two methoxy groups attached to the same carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1,1-dimethoxycyclohexane typically involves the bromination of 1,1-dimethoxycyclohexane. This can be achieved by reacting 1,1-dimethoxycyclohexane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for 2-bromo-1,1-dimethoxycyclohexane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-1,1-dimethoxycyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary or secondary amines.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include 1,1-dimethoxycyclohexanol, 1,1-dimethoxycyclohexyl ethers, and 1,1-dimethoxycyclohexylamines.
Elimination Reactions: The major product is 1,1-dimethoxycyclohexene.
Oxidation Reactions: Products include 1,1-dimethoxycyclohexanone.
科学的研究の応用
2-Bromo-1,1-dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-bromo-1,1-dimethoxycyclohexane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The methoxy groups can undergo oxidation to form carbonyl compounds, which can further react with various reagents. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
Similar Compounds
1-Bromo-1,1-dimethoxycyclohexane: Similar structure but with the bromine atom attached to a different carbon.
2-Chloro-1,1-dimethoxycyclohexane: Similar structure with a chlorine atom instead of bromine.
1,1-Dimethoxycyclohexane: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
2-Bromo-1,1-dimethoxycyclohexane is unique due to the presence of both bromine and methoxy groups on the same carbon atom. This unique structure imparts specific reactivity patterns, making it valuable in various chemical transformations and applications.
特性
CAS番号 |
1728-17-2 |
|---|---|
分子式 |
C8H15BrO2 |
分子量 |
223.11 g/mol |
IUPAC名 |
2-bromo-1,1-dimethoxycyclohexane |
InChI |
InChI=1S/C8H15BrO2/c1-10-8(11-2)6-4-3-5-7(8)9/h7H,3-6H2,1-2H3 |
InChIキー |
XWKXQIZUBOWVQK-UHFFFAOYSA-N |
正規SMILES |
COC1(CCCCC1Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)











